![molecular formula C17H16N2O2 B2577271 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-91-4](/img/structure/B2577271.png)
2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has shown promise in various studies for its ability to modulate certain biological processes. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antimicrobial and Antiviral Properties : 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has demonstrated antimicrobial and antiviral activities. Researchers explore its potential as a lead compound for developing novel antibiotics and antiviral drugs .
- Anti-Inflammatory Action : The compound shows promise as an anti-inflammatory agent. Investigating its mechanism of action and optimizing its structure could lead to new anti-inflammatory drugs .
- Adrenergic Receptor Antagonists : Some derivatives of this compound act as adrenergic receptor antagonists, which may find applications in treating conditions like prostatic hyperplasia .
Biological Studies and Cell Viability Assays
- MTT Assay : Researchers use 2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in MTT assays to assess cell viability based on redox potential. Actively respiring cells convert MTT to an insoluble purple formazan, allowing quantification of cell viability .
Chemical Synthesis and Green Chemistry
- Biginelli Reaction : The compound can be synthesized via the Biginelli reaction, a multicomponent reaction involving ethyl acetoacetate, benzaldehyde, and urea. This method provides a straightforward route to 2-oxo-1,2,3,4-tetrahydropyrimidines .
Structural Motifs in Biologically Active Compounds
- Biologically Active Derivatives : Various biologically active compounds contain the tetrahydropyrimidine moiety. Examples include Oxo-Monastrol (an anti-proliferative agent), Fluorastrol, Nitractin, and ®-SQ32926. These compounds serve as key functional moieties in drug design .
Other Applications
properties
IUPAC Name |
2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-4-2-3-5-14(11)17(21)18-13-7-8-15-12(10-13)6-9-16(20)19-15/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXLUESPPZUCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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